molecular formula C9H12N2O3 B2858435 Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS No. 2113295-30-8

Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2858435
CAS No.: 2113295-30-8
M. Wt: 196.206
InChI Key: KAPAUQUHHQLSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and acetylation steps. One common method involves the reaction of ethyl acetoacetate with 2,4,4-trimethoxybutan-1-amine under acidic conditions to form the pyrrole ring . The resulting intermediate is then acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield amino-substituted pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-acetyl-5-amino-1H-pyrrole-3-carboxylate: Similar structure but different position of the carboxylate group.

    Mthis compound: Similar structure but different ester group.

    Ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxamide: Similar structure but different functional group (amide instead of ester).

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their functional groups and molecular structure .

Properties

IUPAC Name

ethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)7-4-6(5(2)12)8(10)11-7/h4,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPAUQUHHQLSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.